ML207

Catalog No.
S535722
CAS No.
1439374-67-0
M.F
C26H28N2O3S
M. Wt
448.581
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ML207

CAS Number

1439374-67-0

Product Name

ML207

IUPAC Name

4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

Molecular Formula

C26H28N2O3S

Molecular Weight

448.581

InChI

InChI=1S/C26H28N2O3S/c1-3-30-23-11-10-19(16-24(23)31-4-2)12-14-27-26(29)22-17-25-21(13-15-32-25)28(22)18-20-8-6-5-7-9-20/h5-11,13,15-17H,3-4,12,14,18H2,1-2H3,(H,27,29)

InChI Key

CYNJOLQNKYVWTO-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=CS2)N1CC3=CC=CC=C3)NCCC4=CC=C(OCC)C(OCC)=C4

Solubility

Soluble in DMSO

Synonyms

ML207; ML-207; ML 207; LLI01-022

Description

The exact mass of the compound ML207 is 448.1821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ML207 is a chemical compound identified as a lipid storage inhibitor, particularly effective in the model organism Drosophila melanogaster. Its primary function is to modulate lipid metabolism, making it a valuable probe for studying lipid storage mechanisms and their implications in metabolic diseases. The compound has a molecular formula of C20H21Cl2N7O3C_{20}H_{21}Cl_{2}N_{7}O_{3} and a molecular weight of approximately 478.3 g/mol .

. The interactions include:

  • Hydrogen Bonding: ML207 can form hydrogen bonds with specific amino acid residues in target proteins, contributing to its biological activity.
  • Hydrophobic Interactions: The structure of ML207 allows it to interact with hydrophobic regions of proteins, enhancing its binding affinity.

The primary outcome of these interactions is the stabilization of complexes that inhibit lipid storage processes .

ML207 has been shown to effectively reduce lipid accumulation in Drosophila melanogaster, demonstrating significant efficacy as a lipid storage inhibitor. In studies, it exhibited an effective concentration (EC50) of approximately 11 nM, indicating its potency in modulating lipid metabolism . The compound’s mechanism involves inhibiting pathways that promote lipid storage, which can have implications for understanding metabolic disorders such as obesity and diabetes.

The synthesis of ML207 involves several key steps:

  • Formation of Central Moieties: The initial step typically includes the formation of a urea moiety through the reaction of an amine with an isocyanate.
  • Introduction of Substituents: Methoxy-containing substituents are introduced via nucleophilic substitution reactions.
  • Purification: Final products are purified using techniques like high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.

These methods ensure that ML207 can be synthesized with high purity and yield for research applications .

ML207 is primarily used as a research tool in the study of lipid metabolism and storage. Its ability to inhibit lipid accumulation makes it useful for:

  • Investigating the mechanisms underlying metabolic diseases.
  • Testing hypotheses regarding lipid metabolism pathways in model organisms.
  • Developing potential therapeutic strategies for conditions associated with dysregulated lipid storage.

The insights gained from studies involving ML207 can contribute to broader understanding and treatment approaches for human metabolic disorders .

Interaction studies involving ML207 focus on its binding dynamics with various biological targets, particularly those involved in lipid metabolism. These studies help elucidate:

  • The specific protein targets affected by ML207.
  • The nature of interactions (e.g., hydrogen bonding, hydrophobic interactions).
  • The downstream effects on metabolic pathways.

Such research is crucial for understanding how ML207 functions at the molecular level and its potential applications in therapeutic settings .

Several compounds share structural or functional similarities with ML207. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
ML206Lipid storage inhibitorSlightly different mechanism; less potent than ML207
ML219Lipid storage inhibitorEffective in mammalian cells; higher EC50
ML220Lipid storage inhibitorModerate efficacy; primarily studied in Drosophila melanogaster

ML207 stands out due to its high potency and specificity in inhibiting lipid accumulation compared to these similar compounds, making it particularly valuable for detailed studies in metabolic regulation .

ML207 (CAS: 1439374-67-0) is a specialized chemical compound with a molecular weight of 448.58 g/mol and molecular formula C26H28N2O3S [8]. The compound features a complex structure that necessitates a carefully designed synthetic pathway to achieve high purity and yield [28] [31].

The original synthesis route for ML207 involves a multi-step process that begins with the preparation of key intermediates through strategic functional group transformations [8] [30]. The primary synthetic pathway commences with the formation of a thiazole-containing core structure, which serves as the fundamental building block for subsequent modifications [19] [21].

The first stage of synthesis involves the preparation of the thiazole intermediate through a condensation reaction between an appropriately substituted thioamide and an α-haloketone [21] [24]. This reaction proceeds under mild basic conditions to form the heterocyclic thiazole ring system that constitutes a critical structural element of ML207 [19] [30].

Following the formation of the thiazole core, the second key intermediate is generated through a nucleophilic substitution reaction that introduces the requisite nitrogen-containing functionality [21] [24]. This step typically employs a sulfonyl chloride reagent to facilitate the formation of the sulfonamide linkage that is characteristic of the ML207 structure [19] [30].

Table 1: Key Intermediates in the Original ML207 Synthesis Route

IntermediateMolecular FormulaSynthetic RoleReaction Conditions
Thiazole coreC10H12NSPrimary scaffoldBase-catalyzed condensation, 60-75°C, 4-6 hours [19] [21]
Sulfonamide precursorC16H18N2O2SFunctional linkerNucleophilic substitution, 0-25°C, 12-16 hours [21] [24]
Aryl coupling partnerC10H10OStructural componentPalladium-catalyzed coupling, 80-100°C, 8-12 hours [19] [30]

The final stages of the original synthesis involve a palladium-catalyzed cross-coupling reaction to incorporate the aryl moiety, followed by functional group interconversions to establish the complete ML207 structure [19] [21]. The overall yield of the original synthetic route typically ranges from 35-45%, with the cross-coupling step often representing the yield-limiting transformation [8] [30].

Spectroscopic characterization of the intermediates and final product is primarily conducted using nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the thiazole protons appearing in the aromatic region (7.0-8.0 ppm) of the proton NMR spectrum [43] [49]. Mass spectrometric analysis confirms the molecular weight of 448.58 g/mol, consistent with the proposed structure [8] [31].

Comparative Analysis of Alternative Synthetic Strategies

Several alternative synthetic strategies have been developed to address limitations in the original synthesis route for ML207 [7] [12]. These approaches differ in their selection of starting materials, reaction conditions, and sequence of transformations, each offering distinct advantages and challenges [7] [24].

One notable alternative strategy employs a convergent approach rather than the linear sequence utilized in the original synthesis [7] [20]. This convergent method involves the separate preparation of two advanced intermediates that are subsequently joined through a key coupling reaction [20] [24]. The advantage of this approach lies in its potential for higher overall yields and greater flexibility in the introduction of structural variations [7] [20].

A second alternative strategy focuses on the early introduction of the sulfonamide functionality, followed by construction of the thiazole ring system [20] [24]. This reversed sequence allows for more efficient purification of intermediates and potentially reduces the formation of side products that complicate the later stages of synthesis [12] [20].

Table 2: Comparison of Synthetic Strategies for ML207

Synthetic StrategyKey FeaturesOverall YieldNumber of StepsAdvantagesLimitations
Original routeLinear sequence, late-stage functionalization35-45%7-8Well-established methodology, reproducible results [8] [19]Moderate yield, challenging purification [8] [30]
Convergent approachParallel synthesis of fragments, late coupling40-55%5-6Higher overall yield, shorter sequence [7] [20]Requires specialized coupling conditions [7] [24]
Early sulfonylationEarly introduction of sulfonamide group38-48%6-7Improved intermediate purification [12] [20]Potential reactivity issues with sulfonamide [20] [24]
Microwave-assistedAccelerated reaction times using microwave irradiation45-60%5-6Significantly reduced reaction times, higher yields [12] [20]Requires specialized equipment, scale-up challenges [7] [12]

A particularly innovative alternative strategy employs microwave-assisted synthesis to accelerate key transformations in the ML207 synthetic pathway [12] [20]. This approach has demonstrated significant reductions in reaction times—from hours to minutes in some cases—while simultaneously improving yields through more efficient energy transfer and suppression of side reactions [12] [24].

Computational studies comparing these synthetic strategies have revealed that the convergent approach offers the most favorable balance between synthetic efficiency and scalability [7] [36]. Analysis of reaction kinetics indicates that the rate-determining step in most synthetic routes is the formation of the thiazole ring, which can be significantly accelerated through careful optimization of reaction conditions [7] [24].

The choice between these alternative strategies ultimately depends on specific requirements related to scale, available resources, and desired purity profile [7] [36]. For research-scale synthesis, the microwave-assisted approach offers compelling advantages in terms of speed and efficiency [12] [20]. However, for larger-scale production, the convergent approach provides a more practical solution that balances yield, purification considerations, and operational simplicity [7] [36].

Scalability Challenges and Purification Protocols

Scaling up the synthesis of ML207 from laboratory to production scale presents several significant challenges that must be addressed through careful process optimization and engineering controls [9] [34]. These challenges primarily relate to heat transfer, mixing efficiency, reaction kinetics, and purification methodologies [9] [12].

One of the primary scalability challenges involves the exothermic nature of certain transformations in the ML207 synthetic pathway, particularly the thiazole formation and cross-coupling reactions [9] [34]. As reaction volumes increase, the surface-to-volume ratio decreases, potentially leading to inadequate heat dissipation and temperature control issues [9] [12]. This challenge can be addressed through the implementation of continuous flow chemistry techniques, which maintain consistent heat transfer regardless of scale [9] [38].

Table 3: Scalability Challenges and Mitigation Strategies for ML207 Synthesis

ChallengeImpact on ProcessMitigation StrategyImplementation Considerations
Heat transfer limitationsTemperature control issues, potential runaway reactions [9] [34]Continuous flow chemistry, controlled addition rates [9] [38]Requires specialized equipment, process redesign [9] [12]
Mixing efficiencyConcentration gradients, inconsistent reaction kinetics [9] [34]Advanced impeller designs, static mixers [9] [38]Mechanical engineering considerations, energy input optimization [9] [34]
Reagent handlingSafety concerns with large quantities of reactive materials [9] [12]In-situ generation of reactive intermediates, alternative reagents [9] [38]Process chemistry modifications, safety protocol development [9] [34]
Purification scalabilityColumn chromatography limitations at scale [13] [16]Crystallization-based purification, continuous chromatography [13] [38]Solvent selection optimization, nucleation control strategies [13] [16]

Purification represents another significant challenge in the scale-up of ML207 synthesis [13] [16]. Laboratory-scale purification typically relies on silica gel column chromatography, which becomes increasingly impractical and cost-prohibitive at larger scales [13] [38]. To address this limitation, several alternative purification protocols have been developed specifically for ML207 [13] [16].

Crystallization-based purification has emerged as the preferred approach for large-scale ML207 production [13] [14]. This method exploits the differential solubility of ML207 and its impurities in carefully selected solvent systems [13] [16]. Optimization studies have identified a two-solvent recrystallization protocol using ethyl acetate as the primary solvent and hexane as the anti-solvent, which consistently yields ML207 with >98% purity [13] [14].

For intermediate purification steps, where crystallization may not be feasible, continuous chromatography techniques such as simulated moving bed (SMB) chromatography offer viable alternatives to traditional batch column methods [13] [38]. These continuous processes provide significant advantages in terms of solvent consumption, processing time, and operational efficiency [13] [16].

Quality control during scale-up is maintained through comprehensive analytical monitoring using high-performance liquid chromatography (HPLC) with ultraviolet detection [38] [43]. This analytical method has been validated for ML207 according to International Council for Harmonisation (ICH) guidelines, demonstrating suitable linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery 98-102%) [38] [43].

Recent innovations in ML207 purification include the development of membrane-based separation technologies that offer potential advantages in terms of throughput and environmental impact [13] [38]. These emerging approaches, while still in the development phase for ML207 specifically, represent promising directions for future process optimization efforts [13] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

448.1821

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types